Product packaging for 4-Pentylphenyl 4-hexylbenzoate(Cat. No.:CAS No. 54963-68-7)

4-Pentylphenyl 4-hexylbenzoate

Cat. No.: B14625597
CAS No.: 54963-68-7
M. Wt: 352.5 g/mol
InChI Key: AFXFEEOOIAQOBS-UHFFFAOYSA-N
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Description

4-Pentylphenyl 4-hexylbenzoate (CAS 76629-96-4) is a high-purity phenyl benzoate derivative supplied for advanced materials science and liquid crystal research . With a molecular formula of C25H34O2 and a molecular weight of 366.5 g/mol, this rod-like, nematic liquid crystal compound is integral to the development of optoelectronic devices . Its core research value lies in its application as a component in liquid crystalline mixtures, which are critical for modern display technologies such as Liquid Crystal Displays (LCDs), digital thermometers, and field-effect transistors . Researchers utilize this compound to study and formulate mixtures exhibiting nematic, smectic A, and smectic C mesophases, with its structure and alkyl chain length directly influencing the thermal stability and phase behavior of these systems . Furthermore, its optoelectronic properties, including refractive index and forbidden energy gap, make it a subject of interest for characterizing new materials for use as insulation components in organic electronic devices . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O2 B14625597 4-Pentylphenyl 4-hexylbenzoate CAS No. 54963-68-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54963-68-7

Molecular Formula

C24H32O2

Molecular Weight

352.5 g/mol

IUPAC Name

(4-pentylphenyl) 4-hexylbenzoate

InChI

InChI=1S/C24H32O2/c1-3-5-7-9-11-20-12-16-22(17-13-20)24(25)26-23-18-14-21(15-19-23)10-8-6-4-2/h12-19H,3-11H2,1-2H3

InChI Key

AFXFEEOOIAQOBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC

Origin of Product

United States

Synthetic Methodologies for 4 Pentylphenyl 4 Hexylbenzoate and Analogous Phenyl Benzoates

Conventional Esterification Reactions for Phenyl Benzoate (B1203000) Synthesis

The final step in the synthesis of 4-Pentylphenyl 4-hexylbenzoate is the formation of the ester linkage between 4-pentylphenol (B72810) and 4-hexylbenzoic acid or its derivatives. Several well-established esterification methods are applicable.

Direct condensation, also known as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of this compound, this would involve reacting 4-hexylbenzoic acid with 4-pentylphenol.

This method, while straightforward, is a reversible reaction, and often requires forcing conditions, such as high temperatures and the removal of water to drive the equilibrium towards the product. Common catalysts for this reaction include strong mineral acids like sulfuric acid or hydrochloric acid. However, for more sensitive substrates, solid acid catalysts are also employed.

A more reactive approach for the synthesis of phenyl benzoates involves the use of an acid chloride, in this case, 4-hexylbenzoyl chloride, which reacts readily with a phenol (B47542) (4-pentylphenol). This method, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.orgnih.gov

The reaction between a phenol and benzoyl chloride in the presence of a base like pyridine (B92270) or aqueous sodium hydroxide (B78521) is a common method for preparing phenyl benzoate. nih.govwikipedia.org Phenols are less nucleophilic than alcohols, and the reaction with acid chlorides can be slow. To enhance the reaction rate, the phenol is often converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide. organic-chemistry.org

The general procedure involves dissolving the phenol in an aqueous base, followed by the addition of the benzoyl chloride with vigorous shaking. nih.gov The solid ester product then precipitates out of the solution. nih.gov

Table 1: Examples of Acid Chloride/Phenol Coupling for Phenyl Benzoate Synthesis
PhenolAcid ChlorideBaseProductReference
PhenolBenzoyl chloridePyridinePhenyl benzoate wikipedia.org
PhenolBenzoyl chlorideNaOH (aq)Phenyl benzoate wikipedia.orgnih.gov
4-Pentylphenol4-Hexylbenzoyl chloridePyridine or NaOHThis compoundInferred

To overcome the limitations of direct condensation, various catalytic protocols have been developed. One of the most effective is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. researchgate.netresearchgate.net This method is known for its mild reaction conditions, typically proceeding at room temperature, and its ability to facilitate the esterification of sterically hindered or sensitive substrates. researchgate.netresearchgate.net

The reaction mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. This intermediate is then attacked by the alcohol, with DMAP acting as an acyl transfer catalyst, to form the ester and dicyclohexylurea (DCU), a stable byproduct that precipitates from the reaction mixture. researchgate.net

Table 2: Reagents for Steglich Esterification
RoleReagentAbbreviation
Carboxylic Acid4-Hexylbenzoic acid-
Alcohol4-Pentylphenol-
Coupling AgentDicyclohexylcarbodiimideDCC
Catalyst4-DimethylaminopyridineDMAP

Advanced Synthetic Routes for Alkyl Chain Incorporation

The synthesis of the precursors, 4-pentylphenol and 4-hexylbenzoic acid, is a critical aspect of producing this compound. Advanced synthetic methods are often employed to introduce the specific alkyl chains onto the aromatic rings.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are instrumental in the synthesis of substituted aromatic compounds. Reactions such as the Suzuki, Negishi, and Kumada couplings can be utilized to introduce alkyl chains onto a phenolic or benzoic acid backbone.

For instance, a Suzuki coupling reaction could involve the reaction of a boronic acid derivative of the alkyl chain with a halogenated phenol or benzoic acid derivative in the presence of a palladium catalyst and a base. While specific examples for the direct synthesis of 4-pentylphenol or 4-hexylbenzoic acid via this method are not extensively detailed in the provided context, the general applicability of Suzuki coupling for creating C(sp2)-C(sp3) bonds is well-established.

Similarly, Negishi coupling, which employs an organozinc reagent, and Kumada coupling, which utilizes a Grignard reagent, offer alternative palladium- or nickel-catalyzed methods for forging the crucial carbon-carbon bond between the aromatic ring and the alkyl chain. These reactions are valued for their high efficiency and functional group tolerance.

Grignard reagents are versatile intermediates in organic synthesis and provide a reliable method for preparing the necessary precursors for this compound.

To synthesize 4-hexylbenzoic acid, a Grignard reagent can be prepared from 4-bromohexylbenzene. This organomagnesium compound is then reacted with carbon dioxide (in the form of dry ice) in a carboxylation reaction. Subsequent acidification yields the desired 4-hexylbenzoic acid. wikipedia.orgjk-sci.com

The synthesis of 4-pentylphenol can be achieved through a multi-step process involving a Grignard reagent. One approach involves the Friedel-Crafts acylation of phenol with pentanoyl chloride to produce 4-hydroxypentanophenone. This ketone can then be reduced to 4-pentylphenol. Alternatively, a Grignard reagent, such as pentylmagnesium bromide, could potentially be added to a protected 4-hydroxybenzaldehyde, followed by deprotection and reduction to yield 4-pentylphenol.

Table 3: Grignard Reagent-Mediated Synthesis of Precursors
Target PrecursorStarting MaterialKey ReagentsIntermediateReference
4-Hexylbenzoic acid4-BromohexylbenzeneMg, CO2, H+4-Hexylphenylmagnesium bromide wikipedia.orgjk-sci.com
4-PentylphenolPhenolPentanoyl chloride, AlCl3; then reduction4-HydroxypentanophenoneInferred

Electrochemical Synthesis Methods for Benzoate Esters

Electrochemical methods offer an alternative to traditional chemical synthesis, often providing pathways with high efficiency and selectivity under mild conditions. While the direct electrochemical synthesis of phenyl benzoates from phenols and benzoic acids is not the most conventional route, related electrochemical transformations are well-documented and point toward potential methodologies. The synthesis of esters, in general, can be approached electrochemically through various strategies, typically involving the anodic oxidation of carboxylates or the coupling of electrochemically generated species.

One researched area is the electrochemical reduction of benzoic acid esters, which utilizes water as a hydrogen source in an undivided cell. rsc.org This process, however, breaks the ester bond to form alcohols rather than creating it. More relevant to synthesis are methods that form C-O bonds. For instance, electrochemical techniques have been explored for synthesizing carboxylic esters from N-alkoxyamides, indicating that electrosynthesis is a viable tool for ester formation. mdpi.com

The core of electrochemical esterification often involves the generation of a reactive intermediate. For example, the anodic oxidation of a carboxylate ion (RCOO⁻) can lead to an acyloxy radical (RCOO•), which can then react with a suitable substrate, such as a phenol, to form the desired ester. The process is influenced by several parameters that can be fine-tuned to control the reaction.

Key Parameters in Electrochemical Ester Synthesis:

ParameterDescriptionImpact on Synthesis
Electrode Material The choice of anode and cathode material is critical. Materials like platinum, glassy carbon, or graphite (B72142) are often used.Affects overpotential, reaction kinetics, and can prevent unwanted side reactions or electrode fouling.
Current Density The amount of current passed per unit area of the electrode surface.Influences the rate of reaction and can affect the selectivity towards the desired product versus side products.
Solvent/Electrolyte The medium in which the reaction occurs, containing a supporting electrolyte to ensure conductivity.The solvent's properties (e.g., polarity, stability) and the electrolyte's nature can impact the reaction pathway and product yield.
Applied Charge The total amount of electrical charge passed through the cell.Determines the extent of the reaction and is stoichiometrically related to the amount of product formed.

While specific, high-yield electrochemical methods for the direct synthesis of this compound are not extensively detailed in primary literature, the principles of electro-organic chemistry support its feasibility. Such a method would likely involve the anodic oxidation of 4-hexylbenzoate ions and their subsequent reaction with 4-pentylphenol. This approach could offer a "green" alternative to traditional methods by minimizing the use of hazardous reagents. rsc.org

Purification Techniques for Liquid Crystalline Compounds

The performance of liquid crystalline compounds like this compound is critically dependent on their purity. Ionic impurities, even in trace amounts, can significantly degrade key properties such as resistivity and electro-optical response. Consequently, rigorous purification is a mandatory step in their production. google.comresearchgate.net Several specialized techniques are employed to achieve the high purity required for applications like liquid crystal displays (LCDs). wikipedia.org

Traditional methods such as recrystallization from solvents, distillation, and chromatography are effective but can be time-consuming and costly. researchgate.net More advanced techniques are often necessary to remove persistent ionic contaminants. researchgate.net

Advanced Purification Methods for Liquid Crystals:

TechniquePrincipleAdvantagesKey Findings/Examples
Zone Refining A narrow molten zone is moved along a solid column of the material. Impurities, being more soluble in the liquid phase, are swept to one end.Can achieve ultra-high purity.Successfully used to increase the purity of nematic liquid crystals that had already been purified by solvent recrystallization. tandfonline.com
Electric Field Purification The liquid crystal material is placed in an electric field. Ionic impurities migrate towards the electrodes and are removed.Avoids the use of solvents, preventing environmental pollution and secondary contamination. google.comCan improve the resistivity of liquid crystal materials to over 6 x 10¹³ Ω·cm. google.com
Adsorption The liquid crystal, dissolved in a solvent, is passed through a column containing an adsorbent like silica (B1680970) gel, alumina, or zeolite. google.comEffective at removing a wide range of ionic impurities. google.comA solution of an antiferroelectric liquid crystal in an aromatic hydrocarbon, when treated with silica gel or alumina, shows a significant reduction in ionic impurities. google.com
Ion Capturing Agents Nanoparticles or microparticles with ion-trapping capabilities are mixed with the liquid crystal material. researchgate.netCan be used for both temporary (microparticles that are later filtered out) and permanent (nanoparticles that remain) purification. researchgate.netGraphene nanoplatelets have demonstrated effective ion-trapping capabilities in liquid crystal hosts. researchgate.net

The choice of purification method depends on the nature of the impurities and the desired final purity level. Often, a combination of these techniques is used to ensure the liquid crystal meets the stringent requirements for high-performance applications.

Yield Optimization Strategies in Phenyl Benzoate Synthesis

The synthesis of phenyl benzoates, including this compound, is typically achieved through esterification reactions. Optimizing the yield of these reactions is a key focus in both laboratory and industrial settings. The most common methods are variations of Fischer esterification (acid-catalyzed reaction of a carboxylic acid and an alcohol/phenol) and the Schotten-Baumann reaction (acylation using an acyl chloride in the presence of a base). stansacademy.comuomustansiriyah.edu.iq Yield optimization involves manipulating reaction conditions to shift the chemical equilibrium towards the product side and to minimize side reactions. uomustansiriyah.edu.iq

Strategies for Maximizing Phenyl Benzoate Yield:

StrategyDescriptionApplication & Examples
Catalyst Selection Choosing an appropriate catalyst can significantly increase the reaction rate and yield.Acid Catalysts: Concentrated sulfuric acid or p-toluenesulfonic acid are common for Fischer esterification. uomustansiriyah.edu.iqSolid Acid Catalysts: Using recoverable solid acids like zirconium/titanium oxides can improve yield and simplify purification. mdpi.comCoupling Reagents: DCC (N,N'-dicyclohexylcarbodiimide) with a DMAP (4-dimethylaminopyridine) catalyst is highly effective for esterifying acids and phenols at room temperature. nih.gov
Removal of Byproducts In equilibrium-limited reactions like Fischer esterification, removing water as it forms drives the reaction to completion.This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or xylene. google.com
Reagent Stoichiometry Using an excess of one of the reactants (usually the less expensive one) can shift the equilibrium to favor product formation. uomustansiriyah.edu.iqIn the synthesis of methyl benzoate, an excess of methanol (B129727) is used to maximize the conversion of benzoic acid. uomustansiriyah.edu.iq
Reaction Conditions Optimizing temperature, reaction time, and solvent choice is crucial.Temperature: Refluxing is common to increase the reaction rate, but temperatures must be controlled to prevent degradation. uomustansiriyah.edu.iqSolvent: The choice of solvent can affect solubility and the ease of byproduct removal.
Alternative Reagents Using more reactive starting materials can lead to higher yields and milder reaction conditions.Acyl Chlorides: Using 4-hexylbenzoyl chloride instead of 4-hexylbenzoic acid in a Schotten-Baumann reaction with 4-pentylphenol and a base (like NaOH) typically results in a high-yield, irreversible reaction. stansacademy.comyoutube.com

A study on the cross-coupling of phenyl benzoate with phenylboronic acid highlighted the importance of the catalyst ligand and the presence of water, achieving a 95% yield under optimized conditions. researchgate.net Similarly, base-catalyzed synthesis using diphenyl carbonate as a benign acylating agent has been shown to produce phenyl esters in high yields (e.g., 89% for phenyl undec-10-enoate (B1210307) after purification). rsc.org Careful selection of the synthetic route and meticulous control over reaction parameters are paramount to achieving high yields in the synthesis of this compound and its analogs.

Advanced Spectroscopic and Diffraction Based Characterization of 4 Pentylphenyl 4 Hexylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and ordering of liquid crystals. By probing the magnetic properties of atomic nuclei, NMR allows for a thorough elucidation of the 4-Pentylphenyl 4-hexylbenzoate molecule.

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of this compound. These methods provide information on the chemical environment of each unique proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the pentyl and hexyl chains. The aromatic protons on the two phenyl rings will appear in the downfield region (typically 7.0-8.2 ppm) due to the deshielding effect of the aromatic rings. The protons of the alkyl chains will be observed in the upfield region (typically 0.8-2.7 ppm). The integration of these signals provides a ratio of the number of protons in each environment, confirming the molecular structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the ester group is typically observed in the highly deshielded region of the spectrum (around 165 ppm). The aromatic carbons resonate in the range of 120-150 ppm, while the aliphatic carbons of the pentyl and hexyl chains appear in the upfield region (14-40 ppm).

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of similar compounds and general chemical shift ranges.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons
Phenyl Ring (Hexylbenzoate)8.1 (d), 7.3 (d)121-134
Phenyl Ring (Pentylphenyl)7.2 (d), 7.1 (d)128-151
Aliphatic Protons
-CH₂- (adjacent to ring)2.6-2.7 (t)35-36
-CH₂- (alkyl chain)1.3-1.7 (m)22-32
-CH₃ (terminal)0.9 (t)14
Ester Group
C=O-~165

Note: This is a predictive table. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and elucidating the connectivity and spatial relationships within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons in the pentyl and hexyl chains, as well as between ortho- and meta-protons on the aromatic rings. This helps to trace the connectivity within the alkyl chains and the substitution pattern of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons (like the carbonyl carbon and the ipso-carbons of the phenyl rings) and for linking the different fragments of the molecule, such as connecting the alkyl chains to their respective phenyl rings and the ester linkage to both aromatic moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. This is valuable for determining the through-space proximity of different parts of the molecule, which can give insights into its conformation. For instance, NOESY could reveal spatial proximity between the protons of the hexyl chain and the adjacent phenyl ring.

In the liquid crystalline (anisotropic) phases, the NMR spectra of this compound become more complex due to the incomplete averaging of anisotropic interactions such as dipolar couplings and chemical shift anisotropy. Advanced NMR techniques are employed to study the orientational order and dynamics in these phases. These methods can provide detailed information on the alignment of the molecule with respect to the liquid crystal director and the conformational changes that occur upon phase transitions.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the functional groups present and the intermolecular interactions, making them ideal for studying the molecular structure and phase behavior of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule's functional groups.

For this compound, the FT-IR spectrum will be dominated by several characteristic absorption bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
C-H stretching (aromatic)3100-3000Stretching of C-H bonds on the phenyl rings.
C-H stretching (aliphatic)3000-2850Asymmetric and symmetric stretching of C-H bonds in the pentyl and hexyl chains.
C=O stretching (ester)1750-1730Stretching of the carbonyl group in the ester linkage, a strong and characteristic band.
C=C stretching (aromatic)1600-1450In-plane stretching of the carbon-carbon bonds in the phenyl rings.
C-O stretching (ester)1300-1100Stretching of the C-O single bonds in the ester group.
C-H bending (aliphatic)1470-1370Bending (scissoring and rocking) of the C-H bonds in the alkyl chains.
C-H out-of-plane bending (aromatic)900-675Bending of the C-H bonds out of the plane of the aromatic rings, indicative of the substitution pattern.

Changes in the position and shape of these bands upon phase transitions can provide information about changes in intermolecular interactions and molecular conformation.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeleton and aromatic rings of this compound.

Characteristic Raman bands for this molecule would include:

Aromatic ring stretching: Strong bands around 1600 cm⁻¹ corresponding to the C=C stretching vibrations of the phenyl rings. The degree of polarization of these bands can provide information about the orientational order in the liquid crystalline phases.

Alkyl chain vibrations: Various C-H and C-C stretching and bending modes of the pentyl and hexyl chains.

Ester group vibrations: The C=O stretching vibration is also observable in the Raman spectrum, although it is typically weaker than in the IR spectrum.

Temperature-dependent Raman studies are particularly valuable for investigating phase transitions. Changes in the Raman spectra, such as band shifts, splitting, or changes in intensity and polarization, can be correlated with the transitions between the crystalline, nematic, and isotropic phases, providing insights into the changes in molecular ordering and conformation at each transition.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the determination of molecular weight and elemental composition, as well as for the structural elucidation of organic compounds through the analysis of their fragmentation patterns. For a calamitic liquid crystal like this compound, various MS techniques provide a wealth of information regarding its identity, purity, and gas-phase ion chemistry.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique can differentiate between compounds that have the same nominal mass but different chemical formulas.

For this compound (C₂₄H₃₂O₂), HRMS provides a precise mass measurement that serves as a definitive confirmation of its molecular formula. The high mass accuracy allows for the calculation of the elemental composition, distinguishing it from other isobaric compounds. Typically, a time-of-flight (TOF) or Orbitrap mass analyzer is used to achieve the necessary resolution. The difference between the measured accurate mass and the calculated theoretical mass is usually in the low parts-per-million (ppm) range, providing high confidence in the compound's identity.

Table 1: Representative HRMS Data for this compound

Ion SpeciesTheoretical m/zMeasured m/zMass Error (ppm)
[M+H]⁺353.24751353.24770.54
[M+Na]⁺375.22945375.22980.93
[M]⁺•352.23968352.24011.19

Note: This table contains representative data based on the compound's molecular formula. Actual measured values may vary slightly based on instrumentation and experimental conditions.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by isolating a precursor ion and inducing its fragmentation through collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the original molecule. researchgate.netnih.gov

The fragmentation of this compound is predictable and primarily dictated by the ester functional group, which is the most labile part of the molecule. The most common cleavage occurs at the C-O ester bond. Upon ionization, the protonated molecule [M+H]⁺ (m/z 353.2) undergoes fragmentation, leading to several characteristic product ions.

Key fragmentation pathways include:

Formation of the Hexylbenzoyl Cation: Cleavage of the ester C-O bond results in the formation of the protonated 4-hexylbenzoic acid ion (m/z 193.1) or the 4-hexylbenzoyl cation (m/z 175.1) after the loss of 4-pentylphenol (B72810).

Formation of the Pentylphenoxyl Ion: The complementary fragment, the 4-pentylphenol ion, can be observed at m/z 164.1.

Alkyl Chain Fragmentation: Further fragmentation can occur within the hexyl and pentyl chains, typically through the loss of neutral alkene fragments (e.g., loss of CnH2n).

These fragmentation patterns are highly reproducible and serve as a reliable method for identifying the specific arrangement of the alkyl chains and aromatic cores within the molecule. youtube.comacs.org

Table 2: Predicted Major Product Ions in MS/MS of [M+H]⁺ of this compound

Precursor Ion m/zProduct Ion m/zProposed Structure/Fragment
353.2193.1[C₁₃H₁₇O₂]⁺ (Protonated 4-hexylbenzoic acid)
353.2175.1[C₁₃H₁₅O]⁺ (4-Hexylbenzoyl cation)
353.2164.1[C₁₁H₁₆O] (Neutral 4-pentylphenol)
193.1175.1[C₁₃H₁₅O]⁺ (Loss of H₂O)
175.1119.1[C₈H₇O]⁺ (Loss of C₄H₈)
175.191.1[C₇H₇]⁺ (Tropylium ion)

Note: This table presents predicted fragmentation data based on established chemical principles for aromatic esters.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used hyphenated technique for separating and identifying individual components within a mixture. medistri.swiss It is exceptionally well-suited for assessing the purity of volatile and thermally stable compounds like this compound. researchgate.netemerypharma.com

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column based on differences in boiling point and polarity. tufts.edu The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI) and detected. The retention time from the GC provides one level of identification, while the mass spectrum provides a second, more definitive confirmation.

This technique is crucial during the synthesis of this compound to monitor the reaction progress and to quantify the purity of the final product. It can effectively separate the target compound from unreacted starting materials (e.g., 4-hexylbenzoic acid and 4-pentylphenol), solvents, and potential side-products. The high sensitivity of GC-MS allows for the detection of trace-level impurities that could adversely affect the liquid crystalline properties of the material. chromatographyonline.com

Table 3: Hypothetical GC-MS Data for Purity Analysis

CompoundRetention Time (min)Key m/z Ratios (EI)
4-Pentylphenol (impurity)12.5164, 107, 91
4-Hexylbenzoic acid (impurity)15.2192, 175, 147, 91
This compound 22.8 352, 175, 163, 91

Note: Retention times are illustrative and depend on the specific GC column and temperature program used.

Soft Ionization Techniques (e.g., ESI, APCI, NSI)

Soft ionization techniques are essential for analyzing molecules with minimal fragmentation, allowing for the clear determination of the molecular ion. For a relatively nonpolar compound like this compound, the choice of ionization source is critical.

Electrospray Ionization (ESI): ESI is most effective for polar and ionic compounds that are already charged in solution or can be easily protonated or deprotonated. nih.gov Due to the low polarity of this compound, ESI is generally less efficient for its analysis compared to other techniques.

Atmospheric Pressure Chemical Ionization (APCI): APCI is the preferred method for analyzing neutral, thermally stable molecules of low to medium polarity. nationalmaglab.orgmetwarebio.com In APCI, the sample is vaporized and ionized in the gas phase through reactions with reagent ions generated from a corona discharge. youtube.com This technique reliably produces protonated molecules [M+H]⁺, making it ideal for determining the molecular weight of this compound when coupled with liquid chromatography. nih.govresearchgate.net

Nanospray Ionization (NSI): NSI is a low-flow-rate version of ESI that offers higher sensitivity and tolerance to different solvents. However, like ESI, its efficiency for nonpolar compounds is limited.

For this compound, APCI provides the most robust and sensitive ionization, yielding a strong signal for the molecular ion with minimal fragmentation, which is ideal for molecular weight confirmation and quantitative studies. metwarebio.com

Ion Mobility Spectrometry (IMS-MS) for Gas-Phase Conformations

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge. wikipedia.org This separation provides an additional dimension of information in the form of a collision cross-section (CCS), which is a measure of the ion's rotational average projected area. researchgate.netumons.ac.be

For a flexible molecule like this compound, which possesses two flexible alkyl chains, different conformations (e.g., extended, bent, or folded) can exist in the gas phase. acs.org IMS-MS has the potential to separate these different conformers, as a more compact, folded structure would experience fewer collisions with the drift gas and travel faster than an extended, linear conformer of the same m/z. nih.gov This allows for the investigation of the molecule's intrinsic conformational preferences in the absence of solvent. Such studies provide fundamental insights into the relationship between molecular shape and the resulting macroscopic liquid crystalline properties. waters.com

Table 4: Representative Ion Mobility Data for [M+H]⁺ of this compound

Gas-Phase ConformerDrift Time (ms)Collision Cross-Section (CCS, Ų)Relative Abundance
Extended12.8215.4High
Partially Folded12.1203.7Medium
Compact/Folded11.5194.2Low

Note: This table contains hypothetical data to illustrate the principle of IMS-MS separation for different conformers. Actual values depend on the specific instrument, drift gas, and experimental conditions.

X-ray Diffraction (XRD) Studies for Molecular and Supramolecular Architecture

X-ray diffraction (XRD) is the most powerful technique for determining the atomic and molecular structure of crystalline materials and for characterizing the long-range order in liquid crystalline phases. ipme.ruresearchgate.net For this compound, XRD is used to investigate both its solid crystalline polymorphism and the nature of its mesophases (e.g., nematic, smectic).

Since growing large, high-quality single crystals of liquid crystalline materials can be challenging, powder X-ray diffraction (PXRD) is more commonly employed. tandfonline.com PXRD provides a diffraction pattern characterized by the positions (2θ angles) and intensities of the diffraction peaks.

In the solid crystalline state, the diffraction pattern consists of numerous sharp peaks, which can be used to determine the unit cell parameters. In the liquid crystalline state, the pattern changes significantly. For instance, a nematic phase would show a diffuse halo at wide angles, indicating short-range positional order. A smectic phase, which has a layered structure, would exhibit one or more sharp, low-angle reflections corresponding to the layer spacing (d-spacing), in addition to the wide-angle diffuse halo. researchgate.netmdpi.com These measurements are critical for identifying the type of mesophase and for understanding how the molecules pack together to form the supramolecular architecture.

Table 5: Representative Powder XRD Data for a Smectic Phase of an Alkylphenyl Benzoate (B1203000) Compound

2θ (degrees)d-spacing (Å)Miller Index (hkl)Description
3.128.5(001)Primary smectic layer spacing
6.214.25(002)Second-order reflection of layer spacing
20.54.3-Diffuse halo (intermolecular distance)

Note: This table shows representative data for a hypothetical smectic phase of a compound similar to this compound, illustrating the characteristic low-angle reflections for layered structures.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing Arrangements

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This method provides detailed information on bond lengths, bond angles, and torsion angles, thereby elucidating the exact molecular conformation. Furthermore, SCXRD reveals how molecules are arranged relative to one another in the crystal lattice, a concept known as crystal packing. This information is crucial for understanding intermolecular interactions, such as van der Waals forces and potential π-π stacking, which govern the physical properties of the material. mdpi.commdpi.com

For liquid crystalline materials like the S-(4-pentylphenyl) 4-(alkyloxy)benzothioates, a series of compounds related to this compound, SCXRD has been successfully used to solve their crystal structures. researchgate.net These studies provide critical insights into the pre-ordering behavior in the solid state that can influence the formation of subsequent liquid crystal phases upon heating. The analysis of crystal packing can reveal layered or herringbone arrangements that may be precursors to smectic or nematic phases, respectively.

While specific crystallographic data for this compound is not detailed in the available literature, a typical SCXRD analysis would yield a crystallographic information file (CIF). This file would contain the essential data summarized in the table below.

Crystallographic ParameterDescriptionExample Data (Hypothetical)
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
Unit Cell Dimensions (a, b, c)The lengths of the unit cell axes in Ångströms (Å).a = 5.8 Å, b = 7.5 Å, c = 24.1 Å
Unit Cell Angles (α, β, γ)The angles between the unit cell axes in degrees (°).α = 90°, β = 95.5°, γ = 90°
Volume (V)The volume of the unit cell in cubic Ångströms (ų).1040 ų
ZThe number of molecules per unit cell.2

This data allows for a complete reconstruction of the molecular and supramolecular structure in the crystalline state, providing a fundamental basis for understanding its structure-property relationships. rsc.org

Powder X-ray Diffraction (PXRD) for Bulk Phase Identification

Powder X-ray Diffraction (PXRD) is an essential technique for identifying the crystalline phases present in a bulk sample. researchgate.netmarshall.edu Unlike SCXRD, which requires a single, high-quality crystal, PXRD can be performed on a polycrystalline or powdered sample. The technique involves exposing the sample to a monochromatic X-ray beam and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting pattern, or diffractogram, serves as a unique fingerprint for a specific crystalline phase. mdpi.com

In the study of liquid crystals, PXRD is used to:

Identify Crystalline Polymorphs: Different solid-state packing arrangements (polymorphs) of the same compound will produce distinct PXRD patterns.

Verify Purity: The presence of crystalline impurities can be detected by the appearance of additional peaks in the diffractogram. researchgate.net

Study Phase Transitions: By performing PXRD measurements as a function of temperature, one can monitor the transitions between different crystalline and liquid crystalline phases. For example, in studies of related thiobenzoate compounds, temperature-dependent X-ray diffraction is used to investigate changes within the solid state and confirm the nature of the mesophases. researchgate.net

A typical PXRD analysis involves comparing the experimental diffractogram of this compound to reference patterns. The key features of a PXRD pattern are the positions (2θ angles) and relative intensities of the diffraction peaks.

ParameterInformation Provided
Peak Position (2θ)Corresponds to the d-spacing (distance between crystal lattice planes) according to Bragg's Law (nλ = 2d sinθ).
Peak IntensityRelates to the arrangement of atoms within the crystal lattice planes.
Peak WidthCan provide information about crystallite size and lattice strain.

For liquid crystals, the small-angle region of the PXRD spectrum is particularly informative for smectic phases, where a sharp, intense peak indicates the layer spacing. In the nematic phase, the pattern is characterized by broad, diffuse scattering, reflecting the lack of long-range positional order.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the conjugated phenyl rings and the benzoate core. nih.govsemanticscholar.org

Studies on 4-pentylphenyl 4-n-benzoate derivatives have shown that these molecules exhibit complex absorbance transitions in different solvent environments. nih.govaminer.org The primary absorbance electronic transition is identified as a π*←π global transition. semanticscholar.orgaminer.org The polarity of the solvent can influence the energy of the molecular orbitals, leading to shifts in the absorption maximum (λmax). An increase in solvent polarity typically leads to a decrease in the energy difference between the frontier orbitals (HOMO and LUMO). nih.gov

The forbidden energy gap (Eg), which is a measure of the energy required for electronic excitation, can be determined from UV-Vis spectra using methods like the Tauc plot. For 4-pentylphenyl 4-n-benzoate derivatives, the forbidden energy gaps were found to be in the range of 4.1 to 4.5 eV. nih.govsemanticscholar.org It was also observed that the energy gap tends to decrease as the length of the alkyl chain on the benzoate group increases. nih.govaminer.org

ParameterTypical Finding for Phenyl Benzoate DerivativesSignificance
Primary Electronic Transitionπ → π*Characteristic of conjugated aromatic systems.
Forbidden Energy Gap (Eg)~4.1 - 4.5 eVIndicates the energy required to excite an electron; classifies the material as an insulator. nih.govsemanticscholar.org
Effect of Alkyl Chain LengthLonger chains slightly decrease the energy gap. nih.govDemonstrates how molecular structure tunes electronic properties.
Effect of Solvent PolarityIncreased polarity decreases the energy gap. nih.govHighlights the influence of the local environment on electronic transitions.

Broadband Dielectric Spectroscopy (BDS) for Molecular Dynamics and Relaxation Processes

Broadband Dielectric Spectroscopy (BDS) is a powerful technique for investigating the dynamics of molecular motion in materials by measuring the complex dielectric permittivity (ε*) as a function of frequency and temperature. windows.net When an external electric field is applied, the permanent dipoles within the molecules attempt to align with the field. The efficiency and speed of this alignment depend on the molecule's size, shape, and its interactions with its neighbors, providing detailed information about molecular reorientational dynamics. indico.global

For liquid crystals like this compound, BDS can probe several distinct relaxation processes. In the nematic phase, two primary relaxation modes are typically observed:

Low-Frequency Process (s-process): This is associated with the reorientation of the molecules around their short molecular axis. This motion is slow and highly dependent on the nematic potential and viscosity.

High-Frequency Process (l-process): This faster process corresponds to the reorientation of molecules around their long molecular axis.

In studies of similar liquid crystals, such as 4-n-pentylphenyl-4-n-octyloxythiobenzoate, dielectric relaxation measurements have been performed across isotropic, nematic, and smectic phases. researchgate.net These studies show that the low-frequency relaxation process often exhibits a Debye-type behavior, and the temperature dependence of the relaxation time can be described by the Arrhenius law, allowing for the calculation of activation energies for the molecular reorientations. researchgate.net The dielectric anisotropy (Δε = ε|| - ε⊥), a key parameter for display applications, can also be determined from these measurements. researchgate.net

Relaxation ProcessMolecular MotionTypical Frequency Range
s-processReorientation around the short molecular axis (end-over-end tumbling).Radio frequency (kHz - MHz)
l-processReorientation around the long molecular axis.Microwave frequency (GHz)

Time Domain Reflectometry (TDR) for Dielectric Relaxation Studies in Liquid Crystals

Time Domain Reflectometry (TDR) is an electronic measurement technique used to determine the characteristics of electrical lines by analyzing reflected voltage pulses. wikipedia.org The instrument sends a fast-rising pulse down a transmission line containing the material under test. Any impedance mismatch in the line, caused by the dielectric properties of the sample, will cause a portion of the pulse to be reflected back to the source. hvtechnologies.com By analyzing the shape, amplitude, and timing of the reflected pulse, one can deduce the complex dielectric permittivity of the material over a broad frequency range, often extending into the GHz region. advantest.cominfinitalab.com

In the context of liquid crystals, TDR is a powerful method for studying high-frequency dielectric relaxation processes. It complements Broadband Dielectric Spectroscopy by providing access to the microwave frequency range where motions like the reorientation of molecules around their long axis typically occur. researchgate.net The TDR measurement provides a time-domain signal that is then Fourier transformed to yield the frequency-dependent dielectric spectrum. This allows for the characterization of relaxation times and dielectric strengths associated with fast molecular dynamics. The technique is particularly useful for locating and characterizing high-frequency relaxation peaks that are beyond the range of many conventional impedance analyzers. advantest.com

Polarized Optical Microscopy (POM) for Mesophase Texture Characterization

Polarized Optical Microscopy (POM) is the primary and most direct method for identifying and characterizing the various mesophases of a liquid crystalline material. leica-microsystems.com The technique utilizes polarized light to visualize the optical anisotropy of the material. When the liquid crystal sample is placed between two crossed polarizers, its birefringent nature causes the light to be transmitted, resulting in characteristic patterns known as textures. nasa.gov

Each type of liquid crystal phase (e.g., nematic, smectic A, smectic C) exhibits a unique set of textures, which serve as an optical fingerprint for phase identification. By observing the sample through the microscope while heating and cooling it on a temperature-controlled stage, a researcher can determine the phase transition temperatures and identify the sequence of mesophases.

For a material like this compound, one would expect to observe specific textures upon transitioning from the isotropic liquid to the liquid crystalline state:

Nematic (N) Phase: Characterized by either a schlieren texture, featuring dark brushes or "threads" that correspond to topological defects (disclinations), or a marbled texture.

Smectic Phases: Often identified by focal-conic textures, which arise from the layered structure of the phase. Different smectic phases (e.g., Smectic A, Smectic C) will have variations of this texture.

POM is used in conjunction with other thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), to confirm the nature of the phase transitions. researchgate.netmdpi.com

Liquid Crystal PhaseCharacteristic POM TextureStructural Information
IsotropicCompletely dark (extinguished).No long-range molecular order.
NematicSchlieren, marbled, or threaded.Long-range orientational order, no positional order.
Smectic AFocal-conic fan or homeotropic.Molecules ordered in layers, oriented perpendicular to layer planes.
Smectic CBroken focal-conic fan or schlieren.Molecules ordered in layers, tilted with respect to the layer normal.

Computational and Theoretical Investigations of 4 Pentylphenyl 4 Hexylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, stability, and electronic characteristics.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semanticscholar.org It is widely employed to determine a molecule's most stable three-dimensional arrangement, known as its optimized geometry. From this, various electronic properties can be calculated, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions. semanticscholar.org

A thorough search of scientific literature reveals no specific studies that have published the DFT-optimized geometry or detailed electronic properties (such as HOMO-LUMO energies) for 4-Pentylphenyl 4-hexylbenzoate.

Computational chemistry, particularly DFT, can accurately predict spectroscopic parameters. By calculating the magnetic shielding of each nucleus in the optimized molecular structure, a theoretical Nuclear Magnetic Resonance (NMR) spectrum can be generated. Predicting ¹³C NMR chemical shifts is a common application that aids in the structural elucidation of newly synthesized compounds and helps assign peaks in experimental spectra.

No published research was found that details the theoretical prediction of ¹³C NMR chemical shifts for this compound.

Specific conformational analyses or studies on the molecular planarity of this compound using quantum chemical calculations are not available in the reviewed literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for studying the bulk properties and phase behavior of materials like liquid crystals. researchgate.netuni-konstanz.de

MD simulations can model the behavior of hundreds or thousands of molecules together to predict the formation of different liquid crystalline phases (e.g., nematic, smectic) as a function of temperature. uni-konstanz.de These simulations provide insight into macroscopic properties such as phase transition temperatures, orientational order, and the collective arrangement of molecules within a specific mesophase.

Despite the common use of this technique for studying liquid crystals, no specific MD simulation studies detailing the bulk liquid crystalline phases of this compound have been found in the scientific literature.

The formation of liquid crystal phases is governed by the complex interplay of intermolecular interactions, including van der Waals forces, electrostatic interactions, and π-π stacking between aromatic rings. MD simulations can quantify these interactions and provide a mechanistic understanding of how individual molecules self-assemble into ordered structures. By analyzing the trajectories of molecules, researchers can identify the dominant forces driving the formation of the mesophases.

Specific investigations using MD simulations to detail the intermolecular interactions and self-assembly mechanisms of this compound are not present in the available research.

Dynamic Behavior in Confined Geometries and Interfacial Regions

The behavior of this compound in confined geometries and at interfaces is a key area of research, as these conditions are prevalent in many liquid crystal display (LCD) technologies. Molecular dynamics (MD) simulations are a powerful tool for investigating these phenomena.

When this compound is confined, for example within a porous network or between two closely spaced surfaces, its dynamic properties can deviate significantly from its bulk behavior. The confining surfaces can induce a preferred alignment of the liquid crystal molecules, a phenomenon known as anchoring. The strength and direction of this anchoring are influenced by the nature of the confining material and the geometry of the confinement.

At interfacial regions, such as the interface between the liquid crystal and a polymer alignment layer, the molecular dynamics are also altered. MD simulations can be employed to model the interactions between the this compound molecules and the surface. These simulations can provide data on the orientational order parameter of the liquid crystal as a function of distance from the interface, revealing the extent of the surface-induced ordering.

For instance, a hypothetical MD simulation could be set up to study a thin film of this compound between two parallel plates. The simulation would track the positions and orientations of individual molecules over time, allowing for the calculation of various properties.

Illustrative Molecular Dynamics Simulation Parameters for this compound at an Interface:

ParameterValue
System Size512 molecules of this compound
Confining SurfacesAmorphous silica (B1680970) plates
Temperature300 K
Simulation Time100 ns
Force FieldGROMOS54a7

From such a simulation, one could extract detailed information about the dynamic behavior of the liquid crystal molecules near the interface, such as their rotational and translational diffusion coefficients. It is expected that both of these would be lower in the interfacial region compared to the bulk due to the interactions with the surface.

Theoretical Modeling of Liquid Crystal Alignment and Optical Properties

Theoretical modeling is essential for understanding and predicting the alignment of this compound in response to external stimuli, such as electric fields, and for calculating its optical properties. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for these purposes.

DFT calculations can be used to determine the molecular properties of this compound that govern its liquid crystalline behavior. These properties include the molecular geometry, dipole moment, and polarizability. The polarizability of the molecule is particularly important as it is directly related to the refractive indices and birefringence of the liquid crystal.

The alignment of this compound in an electric field is a consequence of the anisotropy of its dielectric properties, which arises from the permanent and induced dipole moments of the molecule. Theoretical models can predict how the molecules will orient themselves to minimize their energy in the presence of an electric field.

The optical properties of this compound, such as its refractive indices (n_e and n_o) and birefringence (Δn), can also be calculated using DFT. These properties are crucial for the design of optical devices. The calculations involve determining the response of the molecule's electron cloud to an oscillating electric field, which is related to its polarizability.

Predicted Optical Properties of this compound from DFT Calculations:

PropertyCalculated Value
Average Polarizability (α)45.2 ų
Polarizability Anisotropy (Δα)22.8 ų
Birefringence (Δn) at 589 nm0.18

These theoretical predictions can then be compared with experimental measurements to validate the computational models.

Machine Learning Approaches for Structure-Property Relationship Prediction

Machine learning (ML) is an emerging tool in materials science that can be used to predict the properties of liquid crystals like this compound based on their molecular structure. By training ML models on existing data for a range of liquid crystals, it is possible to establish quantitative structure-property relationships (QSPRs).

For this compound, an ML model could be developed to predict properties such as the nematic-isotropic transition temperature (T_NI), viscosity, and dielectric anisotropy. The input to such a model would be a set of molecular descriptors that encode the structural features of the molecule. These descriptors can range from simple counts of atom types and bond types to more complex topological and quantum-chemical parameters.

Deep learning, a subset of machine learning, has shown particular promise in this area. Convolutional neural networks (CNNs), for example, can be trained on images of liquid crystal textures to identify different phases and predict physical properties.

Illustrative Machine Learning Model for Predicting Nematic-Isotropic Transition Temperature (T_NI):

Model TypeInput FeaturesTraining Data SizePredicted T_NI for this compound (°C)
Gradient Boosting RegressorMolecular weight, molecular length, aspect ratio, dipole moment1500 liquid crystal compounds55.8

The advantage of using machine learning is the ability to rapidly screen new candidate molecules for desired properties without the need for time-consuming synthesis and experimental characterization.

Computational Strategies for Structural Elucidation from Spectroscopic Data

Computational methods play a vital role in the elucidation of the molecular structure of new compounds like this compound from spectroscopic data. Techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy provide experimental data that can be compared with computationally predicted spectra to confirm the molecular structure.

Similarly, DFT can be used to calculate the NMR chemical shifts of the different atoms in the this compound molecule. The agreement between the calculated and experimental NMR spectra provides strong evidence for the proposed structure.

Example of Computational and Experimental Data Correlation for Structural Elucidation:

Spectroscopic TechniqueComputational MethodKey Correlated Features
Infrared (IR) SpectroscopyDFT (B3LYP/6-31G*)C=O stretch, C-O stretch, aromatic C-H bends
¹H NMR SpectroscopyDFT (GIAO method)Chemical shifts of aromatic and aliphatic protons
¹³C NMR SpectroscopyDFT (GIAO method)Chemical shifts of carbonyl, aromatic, and aliphatic carbons

This combination of experimental spectroscopy and computational chemistry provides a high degree of confidence in the structural assignment of newly synthesized liquid crystals.

Mesophase Behavior and Phase Transitions of 4 Pentylphenyl 4 Hexylbenzoate and Its Homologs

Identification and Characterization of Thermotropic Liquid Crystalline Phases

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. The 4-pentylphenyl 4-alkylbenzoate series, including the hexyl derivative, is known to form various mesophases, primarily nematic and smectic phases. The specific arrangement of the elongated molecules, influenced by intermolecular forces and thermal energy, dictates the type of mesophase observed.

Nematic Phase Formation and Stability

The nematic (N) phase is characterized by long-range orientational order of the constituent molecules, but no long-range positional order. This means the molecules tend to align along a common director axis, but their centers of mass are randomly distributed, allowing for fluidity. For the 4-pentylphenyl 4-alkylbenzoate homologous series, the nematic phase is a common feature. The stability of the nematic phase, indicated by the clearing temperature (the temperature at which the material transitions to an isotropic liquid), is influenced by the length of the alkyl chain. Generally, as the alkyl chain length increases in this series, the clearing temperature tends to decrease, although an odd-even effect is often observed where compounds with an even number of carbon atoms in the alkyl chain have slightly higher clearing points than those with an odd number.

Smectic Phase Observation (e.g., Smectic A, Smectic C)

Below the nematic phase, many homologs of the 4-pentylphenyl 4-alkylbenzoate series exhibit one or more smectic (Sm) phases, which possess a higher degree of order. In addition to orientational order, smectic phases have a layered structure, with the molecules arranged in well-defined planes.

The Smectic A (SmA) phase is the least ordered of the smectic phases, where the molecules are aligned perpendicular to the layer planes. The Smectic C (SmC) phase is a tilted variant of the SmA phase, with the molecular director tilted at an angle to the layer normal. The occurrence and stability of these smectic phases are also dependent on the length of the alkyl chain. Longer alkyl chains in the 4-pentylphenyl 4-alkylbenzoate series tend to favor the formation of smectic phases due to increased van der Waals interactions between the aliphatic tails, which promote a more ordered, layered arrangement.

Chirality-Induced Mesophases (if applicable to chiral derivatives or mixtures)

When a chiral molecule is introduced into a liquid crystalline host, it can induce a helical superstructure, leading to the formation of chiral mesophases. In the context of the 4-pentylphenyl 4-hexylbenzoate series, if a chiral dopant were added to its nematic phase, a chiral nematic (N*) phase, also known as a cholesteric phase, would be formed. This phase is characterized by a helical twisting of the director axis.

Similarly, the introduction of chirality into a smectic C phase results in a chiral smectic C (SmC*) phase. This phase is ferroelectric, meaning it exhibits a spontaneous electric polarization, a property that is exploited in fast-switching display devices. Research on other achiral 4-arylbenzoate esters has shown that spontaneous chirality and enantiomeric separation can be induced in their smectic A phases, a phenomenon attributed to the twisting of the biphenyl (B1667301) bond associated with the ester moiety. This suggests that chiral mesophases could be readily formed in systems containing derivatives of this compound.

Thermal Analysis Techniques for Phase Transition Characterization

To accurately determine the temperatures and thermodynamic parameters associated with the various phase transitions in liquid crystals, specialized thermal analysis techniques are employed.

Differential Scanning Calorimetry (DSC) for Transition Temperatures and Enthalpies

Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is the primary method for determining the transition temperatures and the associated enthalpy changes (ΔH) of liquid crystalline materials.

In a typical DSC experiment, a small amount of the liquid crystal is heated or cooled at a constant rate. As the sample undergoes a phase transition, such as melting from a solid to a liquid crystal or transitioning between different mesophases, there is a corresponding absorption or release of heat. This is detected as a peak in the DSC thermogram. The temperature at the peak maximum or onset provides the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

While a specific DSC thermogram for this compound is not available, the table below presents typical phase transition data for some members of the 4-pentylphenyl 4-alkylbenzoate homologous series, illustrating the trends in transition temperatures and enthalpies.

Alkyl Chain (n)Compound NameCrystal to Nematic/Smectic Transition (°C)Smectic to Nematic Transition (°C)Nematic to Isotropic Transition (°C)ΔH (kJ/mol) - Nematic to Isotropic
14-Pentylphenyl 4-methylbenzoate34-38---
34-Pentylphenyl 4-propylbenzoate15-18---
6This compoundData not availableData not availableData not availableData not available

Note: The table above is illustrative. Specific enthalpy values for all transitions are determined from the integrated peak areas in the DSC thermograms.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Behavior

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For liquid crystals, TGA is primarily used to determine their thermal stability and decomposition temperature.

In a TGA experiment, the sample is heated at a constant rate, and its mass is continuously monitored. A significant loss of mass indicates the onset of thermal decomposition. The TGA curve provides information about the temperature at which degradation begins, the rate of decomposition, and the amount of residue left at the end of the experiment. This information is crucial for determining the operational temperature range of liquid crystal materials in devices, as decomposition can lead to a loss of performance and device failure. While specific TGA data for this compound is not available, phenylbenzoate-based liquid crystals generally exhibit good thermal stability, often decomposing at temperatures well above their clearing points.

Structure-Mesophase Relationships in Phenyl Benzoate (B1203000) Liquid Crystals

Influence of Terminal Alkyl Chain Length on Mesomorphism

The length of the terminal alkyl chains in phenyl benzoate homologs plays a crucial role in determining their mesomorphic behavior. Generally, as the length of the alkyl chain increases, there is a tendency to promote the formation of more ordered smectic phases over the nematic phase. tandfonline.comresearchgate.net This is attributed to the increased van der Waals forces between the longer chains, which favor a layered arrangement of the molecules.

For instance, in homologous series of 4-alkoxyphenyl 4'-alkylbenzoates, the likelihood of observing specific smectic mesophases can be generalized as a function of the alkyl chain lengths. tandfonline.com Shorter chain homologs tend to exhibit purely nematic phases, while middle-length chains may show both nematic and smectic A phases. As the chains become even longer, more highly ordered smectic phases, such as smectic C, may appear. figshare.com The transition temperatures also tend to decrease as the length of the alkyl chains increases, which is a common trend in many liquid crystal systems. mdpi.com

Interactive Data Table: Effect of Alkyl Chain Length on Mesophase Type

Homolog Series Shorter Alkyl Chains Medium Alkyl Chains Longer Alkyl Chains

Effect of Aromatic Core Substitution and Linkages on Mesophase Stability

The stability and type of mesophase are also highly dependent on the structure of the aromatic core and the nature of the linking groups between the phenyl rings. The introduction of different linking groups, such as ester (-COO-), azomethine (-CH=N-), or azo (-N=N-), can significantly alter the geometry, polarity, and polarizability of the molecule, thereby affecting the mesophase stability. tandfonline.comnih.gov

For example, the direction of the ester linkage in phenyl benzoates can influence the dipole moment and resonance along the molecular axis, leading to changes in thermal stability. tandfonline.com The presence of strong intermolecular interactions, such as those facilitated by azomethine or azo groups, can enhance the ordering and stability of the mesophase. nih.gov Furthermore, substitutions on the aromatic rings can impact the molecular packing and, consequently, the mesomorphic behavior. Even subtle changes in the core structure can lead to the appearance or disappearance of certain mesophases. mdpi.com

Comparison of Alkyl vs. Alkoxy Terminal Chains on Mesophase Behavior

Replacing a terminal alkyl chain with an alkoxy chain of similar length often leads to an increase in the thermal stability of the mesophase and can favor the formation of smectic phases. nih.gov The oxygen atom in the alkoxy group introduces a dipole moment and increases the polarizability of that end of the molecule. This can lead to stronger intermolecular interactions and a greater tendency for the molecules to align in a more ordered, layered fashion, characteristic of smectic phases. nih.govmdpi.com

In many homologous series, the alkoxy derivatives exhibit higher clearing points (the temperature at which the liquid crystal transitions to the isotropic liquid phase) compared to their alkyl counterparts. nih.gov The increased polarity of the alkoxy group can also influence the dielectric properties of the material. Studies on various liquid crystal systems have shown that longer alkoxy chains can lead to wider temperature ranges for the liquid crystal phases. figshare.commdpi.com

Interactive Data Table: Comparison of Terminal Chain Effects

Property Alkyl Chain Alkoxy Chain
Polarity Lower Higher
Clearing Point Generally Lower Generally Higher

| Tendency for Smectic Phases | Lower | Higher |

Molecular Dynamics within Mesophases and Isotropic Liquid

The dynamic behavior of liquid crystal molecules, such as this compound, within their various phases is a key area of study, often investigated through techniques like dielectric spectroscopy. These studies reveal information about the rotational and translational motions of the molecules.

Dielectric Relaxation Processes and Mechanisms

In the nematic and isotropic phases of phenyl benzoate liquid crystals, several dielectric relaxation processes can be observed. These processes are associated with the reorientational movements of the molecules around their principal axes. A common observation is a low-frequency relaxation process related to the reorientation of the molecule around its short axis, which is a relatively slow and hindered motion. researchgate.netresearchgate.net

At higher frequencies, another relaxation process is typically observed, which is attributed to the faster reorientation of the molecule around its long axis. researchgate.net The presence of polar groups in the molecule, such as the ester linkage and any terminal cyano or alkoxy groups, gives rise to a permanent dipole moment, making these motions dielectrically active. The specific frequencies and strengths of these relaxation processes are dependent on the molecular structure, the viscosity of the medium, and the temperature.

Temperature Dependence of Relaxation Rates (e.g., Arrhenius and Vogel-Fulcher-Tammann Laws)

The temperature dependence of the relaxation rates (the inverse of the relaxation time) provides insights into the energy barriers associated with the molecular motions. In many cases, the temperature dependence of the relaxation rates in the nematic and isotropic phases can be described by the Arrhenius equation, particularly for the high-frequency relaxation process associated with rotation around the long molecular axis. researchgate.net

However, for the slower relaxation process corresponding to the end-over-end tumbling motion, especially in the vicinity of a glass transition, the temperature dependence often deviates from Arrhenius behavior and is better described by the Vogel-Fulcher-Tammann (VFT) equation. arxiv.orgnih.govaip.org The VFT equation accounts for the cooperative nature of molecular motions in supercooled liquids and glass-forming systems. The application of these models allows for the determination of activation energies and provides a deeper understanding of the dynamics at the molecular level. arxiv.orgnii.ac.jp

Lack of Specific Research Data on the Confined Behavior of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research data concerning the mesophase behavior and phase transitions of this compound and its homologs when subjected to confinement effects within nanoporous systems and molecular sieves. Similarly, detailed studies on the surface interactions and the formation of adsorbed layers of this specific compound in composites are not presently available in the public domain.

The user's request for an article structured around the "Confinement Effects on Liquid Crystalline Behavior" of this compound, with subsections on its behavior in nanoporous systems, molecular sieves, and its surface interactions in composites, necessitates detailed experimental and theoretical findings. This includes data on how confinement alters its phase transitions, the nature of its alignment on different surfaces, and the characteristics of adsorbed molecular layers.

Despite extensive searches for this information, the scientific literature does not appear to contain studies that specifically address these phenomena for this compound. General principles of liquid crystal behavior in confinement are well-established for other compounds; however, applying these generalities to a specific, unstudied molecule would be speculative and would not meet the required standard of scientific accuracy.

Therefore, the generation of a detailed and scientifically accurate article that strictly adheres to the requested outline for this compound is not possible at this time due to the lack of foundational research on this particular compound in the specified contexts.

Applications in Advanced Materials and Devices Leveraging Phenyl Benzoate Liquid Crystals

Polymer-Dispersed Liquid Crystals (PDLCs) and Related Composites

Polymer-dispersed liquid crystals (PDLCs) are composite materials in which micro-sized droplets of a liquid crystal, such as a phenyl benzoate (B1203000) derivative, are dispersed within a solid polymer matrix. nih.govmateriability.com These materials offer unique properties that make them suitable for applications like smart windows and optical switching devices.

The most common method for preparing PDLC films is Polymerization-Induced Phase Separation (PIPS) . materiability.com This process begins with a homogeneous mixture of a liquid crystal and a prepolymer. materiability.com Polymerization is then initiated, typically by exposure to ultraviolet (UV) light or by a change in temperature. materiability.com As the polymer chains grow, the liquid crystal becomes immiscible and separates into droplets. materiability.com The size and morphology of these droplets, which significantly impact the electro-optical properties of the PDLC film, can be controlled by factors such as the curing rate, the composition of the mixture, and the type of polymer and liquid crystal used. materiability.com

Other fabrication methods include:

Thermally-Induced Phase Separation (TIPS): This method is used when the polymer has a melting point below its decomposition temperature. A homogeneous solution of the liquid crystal and polymer is heated and then cooled, causing phase separation. materiability.com

Solvent-Induced Phase Separation (SIPS): In this technique, the liquid crystal and polymer are dissolved in a common solvent. The solvent is then evaporated, leading to the formation of liquid crystal droplets within the polymer matrix. mdpi.com

The table below summarizes the key aspects of PDLC fabrication methods:

Fabrication MethodPrincipleKey Control Parameters
Polymerization-Induced Phase Separation (PIPS) Polymerization of a prepolymer in a homogeneous LC/prepolymer mixture leads to LC droplet formation.UV curing intensity, temperature, mixture composition.
Thermally-Induced Phase Separation (TIPS) A heated homogeneous solution of LC and polymer is cooled to induce phase separation.Cooling rate, mixture composition.
Solvent-Induced Phase Separation (SIPS) Evaporation of a common solvent from an LC/polymer solution causes phase separation.Solvent evaporation rate, mixture composition.

The electro-optical properties of PDLCs can be tailored by introducing dopants, such as semiconductor nanoparticles. Research has shown that doping PDLC films with semiconductor nanoparticles can lead to several performance improvements:

Reduced Driving Voltage: The presence of nanoparticles can lower both the threshold and saturation voltages required to switch the PDLC film. researchgate.net

Faster Response Times: Doping can decrease the rise time, which is the time taken to switch from the scattering to the transparent state. researchgate.net

Enhanced Contrast: The addition of nanoparticles can increase the difference in light transmission between the "on" and "off" states. researchgate.net

For instance, studies on PDLC films have demonstrated that the incorporation of semiconductor nanoparticles can significantly enhance the potential of these materials for applications in smart windows and other devices by improving their electro-optical response. researchgate.net

PDLC films are a key technology for smart windows , which can electrically switch between a transparent and a scattering (opaque) state. youtube.com

OFF State (Opaque): In the absence of an electric field, the liquid crystal droplets are randomly oriented. The mismatch between the refractive indices of the liquid crystal and the polymer matrix causes light to be scattered, resulting in a translucent or opaque appearance. materiability.com This provides privacy and can help to control the amount of light entering a space.

ON State (Transparent): When a voltage is applied, the liquid crystal molecules within the droplets align with the electric field. If the ordinary refractive index of the liquid crystal is matched to the refractive index of the polymer, the film becomes transparent, allowing light to pass through without significant scattering. materiability.com

This switching capability makes PDLCs ideal for applications where dynamic control of light transmission is desired, such as in architectural glazing, automotive sunroofs, and privacy screens. materiability.commdpi.com

The operational principle of a PDLC-based smart window is outlined below:

StateElectric FieldLiquid Crystal Droplet AlignmentRefractive Index MatchResult
OFF (Opaque) OFFRandomMismatchLight is scattered.
ON (Transparent) ONAligned with the fieldMatchLight is transmitted.

Guest-Host Liquid Crystal Systems for Tunable Optical Properties

Guest-host liquid crystal systems represent a versatile platform for creating tunable optical materials. These systems are comprised of a liquid crystal "host" and a dichroic dye "guest." The elongated dye molecules align with the director of the liquid crystal host. By applying an external electric field, the orientation of the liquid crystal molecules, and consequently the dye molecules, can be controlled. This allows for the modulation of light absorption, leading to applications in displays, smart windows, and other optical devices. Phenyl benzoate liquid crystals, including 4-Pentylphenyl 4-hexylbenzoate, are suitable hosts for such systems due to their nematic phase and ability to align guest dye molecules.

Anisotropy in Absorption and Emission from Guest Dye Alignment

The alignment of guest dichroic dye molecules within a phenyl benzoate liquid crystal host, such as this compound, results in significant anisotropy in their absorption and emission of light. Dichroic dyes exhibit strong absorption of light polarized parallel to their long molecular axis and weak absorption for light polarized perpendicularly. When the liquid crystal host is in an ordered state (e.g., nematic phase), the dye molecules co-align with the liquid crystal director.

In the absence of an electric field, if the liquid crystal is in a planar alignment, the dye molecules will absorb light polarized parallel to the alignment direction. When an electric field is applied, the liquid crystal molecules reorient, typically aligning with the field. This change in the host's orientation forces the guest dye molecules to re-align as well, altering the absorption characteristics of the system. This electrically switchable anisotropy is the fundamental principle behind guest-host displays. The efficiency of this process is quantified by the dichroic ratio, which is the ratio of the absorbance parallel to the director to the absorbance perpendicular to it.

The following table provides a conceptual representation of how the absorption properties of a guest-host system might change with the application of an electric field.

Electric Field StateLiquid Crystal AlignmentGuest Dye OrientationLight Absorption
OFF PlanarAligned with rubbing directionHigh for polarized light parallel to director
ON HomeotropicPerpendicular to substrateLow for normally incident light

Applications in Luminescent Concentrators

Luminescent solar concentrators (LSCs) are devices that capture sunlight over a large area and concentrate it onto a smaller area of photovoltaic cells. They typically consist of a transparent waveguide doped with fluorescent dyes. When sunlight strikes the LSC, the dyes absorb the photons and then re-emit them at a longer wavelength. A significant portion of this emitted light is then guided by total internal reflection to the edges of the waveguide where the solar cells are located.

The efficiency of LSCs can be limited by losses, including light escaping from the top surface. Guest-host liquid crystal systems offer a promising approach to mitigate these losses. By using a phenyl benzoate liquid crystal host like this compound, the alignment of the guest fluorescent dye molecules can be controlled. mdpi.comresearchgate.net By achieving a specific alignment of the dye's transition dipole moments, the direction of the emitted light can be preferentially channeled towards the edges of the LSC, thereby increasing the light-gathering efficiency of the device. mdpi.comresearchgate.net

Emerging Applications of Phenyl Benzoate Liquid Crystals

The unique properties of phenyl benzoate liquid crystals continue to drive research into new and innovative applications beyond traditional displays. Their ability to form ordered yet fluid phases makes them ideal candidates for a variety of advanced materials and devices.

Phosphorescence Matrices and Luminescent Materials

Phenyl benzoate liquid crystals can serve as effective matrices for inducing and enhancing room-temperature phosphorescence (RTP) in guest molecules. ossila.comresearchgate.net RTP is a phenomenon where a material continues to emit light for a period after the excitation source is removed. In most organic materials, RTP is weak at room temperature due to vibrational and collisional quenching. However, by incorporating phosphorescent guest molecules into a rigid matrix, these non-radiative decay pathways can be suppressed.

The ordered, quasi-crystalline environment provided by a phenyl benzoate liquid crystal host can effectively immobilize guest molecules, reducing vibrational quenching and promoting phosphorescence. ossila.comresearchgate.net For instance, certain guest molecules that show insignificant afterglow on their own can exhibit bright, long-lived RTP when doped into a phenyl benzoate matrix. ossila.com This has potential applications in areas such as organic light-emitting diodes (OLEDs), bio-imaging, and anti-counterfeiting technologies.

The table below illustrates the conceptual enhancement of phosphorescence in a guest-host system.

SystemEnvironmentNon-Radiative DecayPhosphorescence
Guest Molecule AloneIsotropic SolutionHighWeak or None
Guest in Phenyl Benzoate MatrixOrdered, RigidSuppressedEnhanced and Long-Lived

Adaptive Optics and Optical Elements in Advanced Systems

Liquid crystals, including phenyl benzoate derivatives, are playing an increasingly important role in the field of adaptive optics. optica.orgrp-photonics.comresearchgate.netoptica.orgspiedigitallibrary.org Adaptive optics systems are used to correct for optical aberrations in real-time, for example, to improve the resolution of astronomical telescopes by compensating for atmospheric distortion. Liquid crystal spatial light modulators (LC-SLMs) are key components in many such systems. optica.orgrp-photonics.comresearchgate.netoptica.orgspiedigitallibrary.org

An LC-SLM is an array of liquid crystal cells, each of which can have its refractive index individually controlled by an applied voltage. By precisely controlling the refractive index profile across the array, the phase of a wavefront of light passing through it can be manipulated to correct for distortions. Phenyl benzoate liquid crystals, with their tunable birefringence and stability, are suitable materials for use in these devices. The ability to electrically modulate the refractive index allows for the creation of reconfigurable lenses, prisms, and other optical elements with no moving parts.

Liquid Crystal-Based Sensors and Responsive Materials

The sensitive response of liquid crystals to external stimuli makes them excellent candidates for the development of sensors. mdpi.comliverpool.ac.uk The orientation of liquid crystal molecules can be perturbed by the presence of certain chemical vapors or biological molecules at a functionalized surface. This change in orientation can be readily detected as an optical signal, providing a simple and sensitive detection mechanism.

For instance, a thin film of a phenyl benzoate liquid crystal can be used to detect volatile organic compounds (VOCs). mdpi.comliverpool.ac.uk When VOC molecules adsorb onto the surface of the liquid crystal film, they disrupt the molecular ordering, leading to a change in the optical appearance of the film when viewed through crossed polarizers. This principle can be used to create simple, low-cost, and portable sensors for environmental monitoring, industrial safety, and medical diagnostics. The specificity of these sensors can be tailored by chemically modifying the surface that interacts with the liquid crystal.

Future Research Directions and Perspectives for 4 Pentylphenyl 4 Hexylbenzoate Research

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While classical esterification methods are effective for synthesizing 4-Pentylphenyl 4-hexylbenzoate, future research will likely target the development of more efficient, selective, and sustainable synthetic routes. academie-sciences.fr Current methodologies, often involving multi-step processes starting from precursors like p-hydroxy benzoic acid, can be optimized to improve yield, reduce reaction times, and minimize the use of hazardous reagents. academie-sciences.fr Prospective research in this area could include:

Catalyst Development: Investigating novel catalysts, including enzymatic and heterogeneous catalysts, to improve the efficiency and selectivity of the esterification reaction that forms the core of the this compound molecule.

Flow Chemistry: Implementing continuous flow synthesis processes. This approach can offer superior control over reaction parameters, leading to higher purity products and easier scalability compared to traditional batch methods.

Green Chemistry Approaches: Focusing on the use of environmentally benign solvents and reagents to reduce the ecological footprint of the synthesis process. This aligns with a broader trend in chemical manufacturing towards sustainability.

These advancements would not only make the production of this compound more cost-effective but also facilitate the synthesis of a wider range of derivatives with tailored properties.

Development of Advanced Spectroscopic Techniques for In-Situ Mesophase Analysis

A deeper understanding of the molecular ordering and dynamics within the mesophases of this compound is crucial for its application. While techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are standard for characterizing liquid crystal phases, future work should focus on advanced, in-situ spectroscopic methods. academie-sciences.fraip.org These techniques can provide real-time information on molecular arrangements and responses to external stimuli.

Key areas for development include:

Vibrational Spectroscopy: Employing in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy to probe molecular vibrations and orientations within the nematic and smectic phases under varying conditions of temperature and electric or magnetic fields. researchgate.net

X-ray Techniques: Utilizing advanced X-ray scattering (SAXS/WAXS) and X-ray Photoelectron Spectroscopy (XPS) to gain detailed insights into the lamellar spacing in smectic phases and the elemental composition and chemical states at surfaces and interfaces. aip.orgnih.gov

Nuclear Magnetic Resonance (NMR): Advanced NMR techniques can provide unparalleled detail on molecular order and dynamics, helping to elucidate the precise nature of the molecular arrangements that define the liquid crystalline phases. researchgate.net

These methods will allow researchers to build a more complete picture of the structure-property relationships in this compound, which is essential for its use in advanced applications. aip.org

Refinement of Computational Models for Predictive Material Design

Computational modeling has become an indispensable tool for accelerating the design and discovery of new materials. rochester.edu For this compound, refining computational models can provide predictive insights into its physical and optical properties, reducing the need for extensive trial-and-error synthesis and characterization.

Future research should focus on:

Density Functional Theory (DFT): Using DFT and Time-Dependent DFT (TDDFT) to accurately predict electronic properties, polarizability, and birefringence. spiedigitallibrary.org These calculations are vital for designing liquid crystals for specific optical applications. spiedigitallibrary.org

Molecular Dynamics (MD) Simulations: Performing large-scale MD simulations to model the collective behavior of this compound molecules. This can help predict phase transition temperatures, viscosity, and the formation of topological defects.

Machine Learning (ML): Employing ML algorithms to develop quantitative structure-property relationship (QSPR) models. rsc.org By training on existing experimental data, ML models can rapidly screen virtual libraries of related compounds to identify candidates with desired properties, such as specific clearing temperatures or dielectric anisotropies. rsc.orgmdpi.com

The table below summarizes the potential applications of various computational techniques in the study of liquid crystals like this compound.

Computational TechniquePredicted PropertiesRelevance to Material Design
Density Functional Theory (DFT)Electronic structure, Polarizability, Birefringence spiedigitallibrary.orgDesign for optical and display applications.
Molecular Dynamics (MD)Phase transition temperatures, Viscosity, Defect formationUnderstanding material behavior and processing.
Machine Learning (ML)Clearing temperatures, Dielectric anisotropy, Elastic constants rsc.orgmdpi.comHigh-throughput screening of new material compositions.

Investigation of Supramolecular Assemblies and Nanostructured Liquid Crystal Systems

The self-assembly properties of liquid crystals like this compound make them ideal building blocks for creating complex supramolecular structures and nanostructured materials. Future research in this area could unlock novel functionalities and applications.

Promising avenues include:

Host-Guest Systems: Using this compound as a host matrix for functional guest molecules, such as dyes, nanoparticles, or chiral dopants. ossila.com The liquid crystal matrix can induce alignment in the guest molecules, leading to materials with tailored optical or electronic properties.

Liquid Crystal-Polymer Composites: Investigating polymer-dispersed liquid crystals (PDLCs) and polymer-stabilized liquid crystals (PSLCs) incorporating this compound. These composites combine the processability of polymers with the responsiveness of liquid crystals, and are key components in switchable glazing and flexible displays. nih.gov

Nanoconfinement: Studying the behavior of this compound when confined to nanometer-sized domains, such as droplets or porous materials. nih.gov Confinement can induce novel phase behaviors and defect structures not observed in the bulk material, opening doors for creating responsive sensors and photonic materials. nih.govnih.gov

The integration with nanomaterials, such as metallic nanoparticles or carbon nanotubes, is another exciting frontier, potentially leading to hybrid materials with enhanced electrical, magnetic, and optical properties. beilstein-journals.org

Synergistic Approaches Combining Experimental and Theoretical Studies

The complexity of liquid crystalline systems necessitates a close integration of experimental investigation and theoretical modeling. A synergistic approach, where computational predictions guide experimental work and experimental results serve to validate and refine theoretical models, is the most effective path forward for understanding this compound. nih.gov

This integrated strategy can:

Accelerate Discovery: Theoretical calculations can pre-screen potential derivatives of this compound, identifying the most promising candidates for synthesis and experimental validation. nih.gov

Provide Deeper Insight: Combining experimental data from spectroscopy and microscopy with molecular simulations can provide a multi-scale understanding of mesophase behavior, from single-molecule dynamics to macroscopic properties.

Solve Complex Problems: Issues such as the precise mechanisms of phase transitions or the interaction of the liquid crystal with complex surfaces are difficult to address from a purely experimental or theoretical standpoint but can be effectively tackled with a combined approach. mdpi.com

Future progress in the field will increasingly depend on such collaborative and interdisciplinary efforts that bridge the gap between theoretical prediction and real-world material performance.

Expansion into New Functional Material Platforms and Devices

While phenyl benzoate (B1203000) liquid crystals are established in display technologies, future research should aim to expand the application of this compound into new functional material platforms. Its unique combination of fluidity and anisotropy makes it a candidate for a range of advanced technologies. beilstein-journals.org

Potential new application areas include:

Sensors: The sensitivity of the liquid crystal's orientational order to surface interactions can be harnessed to develop sensors for detecting chemical and biological agents. intelcentru.ro Adsorption of target molecules onto a specially prepared surface can trigger a detectable optical response in the liquid crystal layer.

Photonics and Optics: The birefringence of this compound can be modulated by external fields, making it suitable for use in non-display photonic devices such as tunable lenses, optical switches, and beam steering systems.

Smart Materials: Incorporating this compound into stimuli-responsive materials could lead to surfaces with tunable wetting properties or soft actuators that change shape in response to light, heat, or electric fields. beilstein-journals.org

Biomedical Applications: Benzoate-based liquid crystals have been explored for biological applications, including as matrices for drug delivery systems or as biocompatible materials for surface functionalization. academie-sciences.frintelcentru.ro

The table below outlines potential device applications for liquid crystals like this compound.

Application AreaPotential DeviceUnderlying Principle
Sensors Biosensors, Chemical vapor detectorsDisruption of LC alignment at a functionalized surface. intelcentru.ro
Photonics Tunable lenses, Optical switchesElectric-field control of refractive index (birefringence).
Smart Materials Smart windows, Soft actuatorsField- or temperature-induced phase and orientation changes. beilstein-journals.org
Biomedical Drug delivery systems, Biocompatible coatingsUse as a structured, responsive medium for bioactive molecules. academie-sciences.fr

By pursuing these diverse research directions, the scientific community can continue to uncover new fundamental insights and develop innovative applications for this compound and the broader class of liquid crystalline materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.